4-[2-(4-o-Tolyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester
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Overview
Description
METHYL 4-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 2-methylphenylpiperazine with acetic anhydride to form the acetylated piperazine derivative.
Coupling with methyl 4-aminobenzoate: The acetylated piperazine derivative is then coupled with methyl 4-aminobenzoate under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 4-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to bind to these targets and exert its effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Uniqueness
METHYL 4-{2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE is unique due to its specific structural features, such as the combination of a piperazine ring with a benzoate ester and an acetamido group
Properties
Molecular Formula |
C21H25N3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 4-[[2-[4-(2-methylphenyl)piperazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H25N3O3/c1-16-5-3-4-6-19(16)24-13-11-23(12-14-24)15-20(25)22-18-9-7-17(8-10-18)21(26)27-2/h3-10H,11-15H2,1-2H3,(H,22,25) |
InChI Key |
KUNZGSGPMKWPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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